N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide
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Overview
Description
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core linked to a thiazole ring with a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via alkylation or acylation reactions.
The naphthalene-1-sulfonamide moiety is synthesized separately, often starting from naphthalene through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid. The final step involves coupling the thiazole and naphthalene sulfonamide fragments through nucleophilic substitution or condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the naphthalene ring.
Thiazole derivatives: Compounds with thiazole rings but different substituents, such as alkyl or aryl groups.
Cyclohexyl derivatives: Compounds with cyclohexyl groups attached to various functional groups.
Uniqueness
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide is unique due to its combination of a naphthalene sulfonamide core with a thiazole ring and a cyclohexyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c23-26(24,19-12-6-10-15-7-4-5-11-17(15)19)21-13-20-22-18(14-25-20)16-8-2-1-3-9-16/h4-7,10-12,14,16,21H,1-3,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKHJCROQUERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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